![molecular formula C12H16N4O B2401604 5-methyl-N-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2320854-43-9](/img/structure/B2401604.png)
5-methyl-N-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 5-methyl-N-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyrazole with tetrahydro-2H-pyran-4-amine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, and the mixture is heated to promote the formation of the desired product .
Analyse Chemischer Reaktionen
5-methyl-N-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a biological probe for studying enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells
Biologische Aktivität
5-methyl-N-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been associated with various pharmacological activities. The synthesis typically involves multi-step reactions starting from simpler pyrazolo derivatives. For instance, a study outlined a four-step synthesis that effectively produced derivatives with significant biological activity, including selective inhibition against specific kinases .
The primary mechanism of action for this compound is believed to involve inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A. This enzyme plays a crucial role in cellular signaling pathways that regulate various physiological processes. Inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which can result in enhanced signaling through pathways associated with cell growth and survival .
1. Inhibition of Kinases
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit potent inhibitory effects on various kinases involved in cancer progression. For instance, studies have shown that certain derivatives can inhibit PI3Kδ with IC50 values as low as 18 nM, demonstrating high selectivity against other isoforms such as PI3Kα and PI3Kβ . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.
2. Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines. The compound has been shown to induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, it was effective against breast cancer cell lines by promoting caspase activation and increasing the expression of pro-apoptotic factors .
3. Case Studies
Several case studies highlight the potential clinical application of this compound:
- Case Study 1 : In a preclinical trial involving xenograft models of leukemia, administration of the compound resulted in significant tumor regression compared to control groups. The observed effects were attributed to its ability to inhibit key signaling pathways involved in cell proliferation.
- Case Study 2 : A study focusing on its effects on solid tumors indicated that treatment with the compound led to decreased tumor volume and improved survival rates in treated animals compared to untreated controls.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | IC50 Value (nM) | Selectivity | Target |
---|---|---|---|
PI3Kδ Inhibition | 18 | High (compared to PI3Kα/β/γ) | Phosphoinositide 3-Kinase |
Antiproliferative (Cancer) | Varies | Specific to cancer cell lines | Various cancer types |
Apoptosis Induction | N/A | N/A | Cancer cells |
Eigenschaften
IUPAC Name |
5-methyl-N-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-9-8-12(15-10-3-6-17-7-4-10)16-11(14-9)2-5-13-16/h2,5,8,10,15H,3-4,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJGAYOMQQQQQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)NC3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.